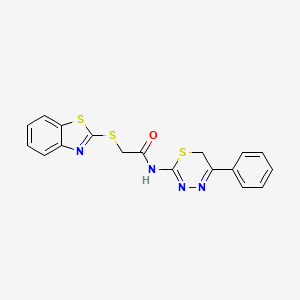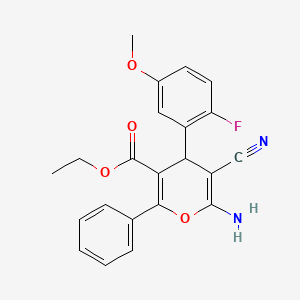
5-Hydroxy-7-(2-nitrophenyl)-1,3-benzoxathiol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxy-7-(2-nitrophenyl)-1,3-benzoxathiol-2-one: is a heterocyclic compound that features a benzoxathiol ring system with a hydroxyl group at position 5 and a nitrophenyl group at position 7
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-7-(2-nitrophenyl)-1,3-benzoxathiol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-nitrophenylthiourea with salicylic acid derivatives in the presence of a cyclizing agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxyl group at position 5 can undergo oxidation to form a quinone derivative.
Reduction: The nitro group at position 7 can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of various ethers and esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Ethers and esters.
Applications De Recherche Scientifique
Chemistry: This compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, 5-Hydroxy-7-(2-nitrophenyl)-1,3-benzoxathiol-2-one is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic effects are of interest in medicinal chemistry. Researchers investigate its interactions with biological targets to develop new pharmaceuticals.
Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 5-Hydroxy-7-(2-nitrophenyl)-1,3-benzoxathiol-2-one involves its interaction with specific molecular targets. The hydroxyl and nitro groups play crucial roles in its reactivity. For instance, the compound may inhibit enzymes by binding to their active sites or interfere with cellular processes by generating reactive oxygen species through redox reactions.
Comparaison Avec Des Composés Similaires
5-Hydroxy-7-(2-aminophenyl)-1,3-benzoxathiol-2-one: Similar structure but with an amino group instead of a nitro group.
5-Hydroxy-7-(2-chlorophenyl)-1,3-benzoxathiol-2-one: Similar structure but with a chloro group instead of a nitro group.
5-Hydroxy-7-(2-methylphenyl)-1,3-benzoxathiol-2-one: Similar structure but with a methyl group instead of a nitro group.
Uniqueness: The presence of the nitro group at position 7 in 5-Hydroxy-7-(2-nitrophenyl)-1,3-benzoxathiol-2-one imparts unique electronic and steric properties, influencing its reactivity and interactions with other molecules. This makes it distinct from its analogs with different substituents.
Propriétés
Formule moléculaire |
C13H7NO5S |
|---|---|
Poids moléculaire |
289.26 g/mol |
Nom IUPAC |
5-hydroxy-7-(2-nitrophenyl)-1,3-benzoxathiol-2-one |
InChI |
InChI=1S/C13H7NO5S/c15-7-5-9(12-11(6-7)20-13(16)19-12)8-3-1-2-4-10(8)14(17)18/h1-6,15H |
Clé InChI |
PKCIITVQCFGKJK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=C3C(=CC(=C2)O)SC(=O)O3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{4-Amino-6-[(E)-2-(3,4,5-trimethoxy-phenyl)-vinyl]-[1,3,5]triazin-2-yl}-phenol](/img/structure/B11586494.png)
![2-(benzylsulfanyl)-5-(4-chlorophenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B11586495.png)
![(5Z)-2-(3,4-dimethoxyphenyl)-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11586509.png)
![2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-(3-phenoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11586515.png)
![(5Z)-5-{[5-(3-bromophenyl)furan-2-yl]methylidene}-2-(2-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11586522.png)
![2-methoxyethyl 6-(4-bromophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11586530.png)
![2-methylpropyl 6-(4-butoxy-3-ethoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11586531.png)
![N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-3-butoxybenzamide](/img/structure/B11586532.png)
![6-hexyl-9-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B11586534.png)

![1-[7-ethyl-1-(4-fluorobenzyl)-1H-indol-3-yl]-2,2,2-trifluoroethanone](/img/structure/B11586552.png)
![(2E)-2-cyano-3-[2-(4-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(furan-2-ylmethyl)prop-2-enamide](/img/structure/B11586556.png)

![8-(2-bromophenyl)-11-phenyl-8,10,11,12-tetrahydrobenzo[a][4,7]phenanthrolin-9(7H)-one](/img/structure/B11586577.png)
